molecular formula C7H6Br2F3N B2735766 4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide CAS No. 2109805-58-3

4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide

Cat. No.: B2735766
CAS No.: 2109805-58-3
M. Wt: 320.935
InChI Key: BDDKRYGDCZDHFT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H6Br2F3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 3-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as pyridinium hydrobromide perbromide . The reaction is usually performed in an inert atmosphere at room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound .

Scientific Research Applications

4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

    Biology: The compound is used in the study of biological processes and the development of new drugs and therapeutic agents.

    Medicine: It is investigated for its potential therapeutic properties and is used in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is unique due to its specific substitution pattern and the presence of both bromomethyl and trifluoromethyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N.BrH/c8-3-5-1-2-12-4-6(5)7(9,10)11;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDKRYGDCZDHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)C(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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